2-Chloroethyl methyl (2-chloroethyl)phosphonate
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Overview
Description
2-Chloroethyl methyl (2-chloroethyl)phosphonate is an organophosphorus compound with the molecular formula C4H9Cl2O3P. It is a colorless liquid that is used in various chemical applications, including as an intermediate in organic synthesis and as a reagent in chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl methyl (2-chloroethyl)phosphonate typically involves the reaction of 2-chloroethyl methyl ether with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl methyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce phosphonic acid derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include various phosphonate esters, phosphonic acids, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloroethyl methyl (2-chloroethyl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including pesticides and flame retardants
Mechanism of Action
The mechanism of action of 2-Chloroethyl methyl (2-chloroethyl)phosphonate involves its interaction with nucleophiles, leading to the formation of phosphonate esters or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl methyl ether: A related compound used in similar synthetic applications.
2-Chloroethyl (2-chloroethyl)phosphonate: Another phosphonate compound with similar chemical properties
Uniqueness
2-Chloroethyl methyl (2-chloroethyl)phosphonate is unique due to its specific reactivity and the ability to introduce phosphonate groups into organic molecules. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .
Properties
CAS No. |
62516-52-3 |
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Molecular Formula |
C5H11Cl2O3P |
Molecular Weight |
221.02 g/mol |
IUPAC Name |
1-chloro-2-[2-chloroethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H11Cl2O3P/c1-9-11(8,5-3-7)10-4-2-6/h2-5H2,1H3 |
InChI Key |
MLKVNTJKBMCICU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCCl)OCCCl |
Origin of Product |
United States |
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